molecular formula C15H10ClFN2O2S B2376910 2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide CAS No. 868368-70-1

2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2376910
CAS No.: 868368-70-1
M. Wt: 336.77
InChI Key: LYMJCWPPIWSJII-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chlorophenoxy group and a fluorobenzothiazole moiety, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-fluoro-1,3-benzothiazole: This involves the cyclization of 4-fluoroaniline with carbon disulfide and a halogenating agent like bromine.

    Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 4-fluoro-1,3-benzothiazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions may target the nitro group if present in derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the benzothiazole ring.

    Reduction Products: Reduced forms of any nitro derivatives.

    Substitution Products: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. Specifically, 2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has been investigated for its efficacy against various bacterial and fungal strains. The presence of the chlorophenoxy and benzothiazole groups enhances its interaction with microbial targets, potentially leading to effective treatments for infections.

Case Study: Antimicrobial Efficacy
A notable study evaluated the compound's antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties. Additionally, the compound exhibited antifungal activity against Candida albicans, reinforcing its potential as a broad-spectrum antimicrobial agent .

Anticonvulsant Properties

The compound has also been explored for its anticonvulsant effects. In a series of experiments, derivatives of benzothiazole were synthesized and evaluated for their ability to protect against seizures in animal models. The results indicated that certain derivatives, including those related to this compound, provided significant protection at doses as low as 20 mg/kg .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmacological agents. Studies have shown that modifications to the benzothiazole ring can significantly influence biological activity. For instance, the introduction of halogen substituents (such as fluorine) has been correlated with enhanced potency against specific pathogens .

Modification Effect on Activity
Addition of FluorineIncreased potency against bacteria
Chlorophenoxy GroupEnhanced interaction with microbial targets
Benzothiazole MoietyBroad-spectrum antimicrobial effects

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(4-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide
  • 2-(4-fluorophenoxy)-N-(4-chloro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both chlorophenoxy and fluorobenzothiazole groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of acetamides and features a chlorophenoxy group along with a fluorobenzothiazole moiety. Its molecular formula is C15H13ClFN2O2SC_{15}H_{13}ClFN_2O_2S, and it has a molecular weight of 336.80 g/mol. The unique combination of these structural elements may contribute to its diverse biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membranes, leading to cell death.
  • Anticancer Properties : It could interfere with cell division or induce apoptosis in cancer cells by targeting specific molecular pathways.
  • Bone Resorption Inhibition : Similar compounds have shown potential in inhibiting osteoclastogenesis, which could be relevant for treating osteoporosis and other bone-related disorders .

In Vitro Studies

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains .
  • Anticancer Activity : A study highlighted the anticancer potential of benzothiazole derivatives by showing their ability to inhibit cancer cell proliferation through apoptosis induction .
  • Bone Health : A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), was found to inhibit osteoclast formation and activity, suggesting that similar mechanisms may be present in this compound .

In Vivo Studies

Research involving animal models has shown that compounds with similar structural motifs can prevent bone loss induced by ovariectomy (OVX), indicating their potential in treating osteolytic disorders .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamideChlorophenoxy + FluorophenylPotential anticancer and antimicrobial properties
2-(4-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamideChlorophenoxy + BenzothiazoleAntimicrobial and antifungal activities
2-(4-fluorophenoxy)-N-(4-chloro-1,3-benzothiazol-2-yl)acetamideFluorophenoxy + BenzothiazoleAnticancer properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2S/c16-9-4-6-10(7-5-9)21-8-13(20)18-15-19-14-11(17)2-1-3-12(14)22-15/h1-7H,8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMJCWPPIWSJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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